molecular formula C21H22O9 B140260 Kaempferol Tri-O-methoxymethyl Ether CAS No. 143724-66-7

Kaempferol Tri-O-methoxymethyl Ether

Cat. No.: B140260
CAS No.: 143724-66-7
M. Wt: 418.4 g/mol
InChI Key: WBJTZHMJMFNAGE-UHFFFAOYSA-N
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Description

Kaempferol Tri-O-methoxymethyl Ether is a derivative of kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its potential biological activities and is used in various scientific research applications. Its molecular formula is C21H22O9, and it has a molecular weight of 418.39 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kaempferol Tri-O-methoxymethyl Ether can be synthesized through the protection of kaempferol using methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at low temperatures to prevent side reactions .

Industrial Production Methods

This includes the use of protected kaempferol derivatives and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Kaempferol Tri-O-methoxymethyl Ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield kaempferol derivatives with additional hydroxyl groups, while substitution reactions can produce various substituted kaempferol ethers .

Scientific Research Applications

Kaempferol Tri-O-methoxymethyl Ether is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: To investigate its biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Potential therapeutic applications in treating diseases like cancer and inflammation.

    Industry: Used in the development of new pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Kaempferol Tri-O-methoxymethyl Ether involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Kaempferol Tri-O-methoxymethyl Ether is unique due to its methoxymethyl protection, which enhances its stability and allows for selective reactions. This makes it a valuable compound for studying specific biological activities and developing new therapeutic agents .

Properties

IUPAC Name

5-hydroxy-3,7-bis(methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-10-27-14-6-4-13(5-7-14)20-21(29-12-26-3)19(23)18-16(22)8-15(28-11-25-2)9-17(18)30-20/h4-9,22H,10-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJTZHMJMFNAGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OCOC)O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464247
Record name AGN-PC-00816I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143724-66-7
Record name AGN-PC-00816I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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